3-(2-Hydroxy-2,2-Diphosphonoethyl)-1-Methylpyridinium
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Overview
Description
NE10575 is a synthetic organic compound with the chemical formula C8H13NO7P2 and a molecular weight of 297.14 g/mol . It is a bioactive chemical used primarily in scientific research. The compound is known for its unique structure, which includes a pyridinium ring and diphosphonoethyl group .
Preparation Methods
The synthesis of NE10575 involves several steps, starting with the preparation of the pyridinium ring followed by the introduction of the diphosphonoethyl group. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound can be synthesized using standard organic synthesis techniques, including nucleophilic substitution and phosphorylation reactions .
This would include careful control of reaction conditions such as temperature, pH, and solvent choice .
Chemical Reactions Analysis
NE10575 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: NE10575 can be reduced to form different reduced species.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Phosphorylation: The diphosphonoethyl group in NE10575 can participate in phosphorylation reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NE10575 has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: NE10575 is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of NE10575 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
NE10575 is unique due to its specific structure and bioactivity. Similar compounds include other pyridinium-based ligands and diphosphonoethyl derivatives. These compounds share some structural features with NE10575 but differ in their specific functional groups and bioactivity .
Some similar compounds include:
- Pyridinium derivatives
- Diphosphonoethyl compounds
- Other bioactive ligands used in enzyme inhibition studies .
NE10575 stands out due to its specific combination of a pyridinium ring and diphosphonoethyl group, which gives it unique properties and applications in scientific research .
Properties
Molecular Formula |
C8H14NO7P2+ |
---|---|
Molecular Weight |
298.15 g/mol |
IUPAC Name |
[1-hydroxy-2-(1-methylpyridin-1-ium-3-yl)-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C8H13NO7P2/c1-9-4-2-3-7(6-9)5-8(10,17(11,12)13)18(14,15)16/h2-4,6,10H,5H2,1H3,(H3-,11,12,13,14,15,16)/p+1 |
InChI Key |
BBNRLGQPSIXFHZ-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=CC(=C1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
C[N+]1=CC=CC(=C1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NE10575; NE 10575; NE-10575. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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